Cas no 3698-83-7 (1,3-Dichloro-4,6-dinitrobenzene)
1,3-Dichloro-4,6-dinitrobenzene Chemical and Physical Properties
Names and Identifiers
-
- 1,5-Dichloro-2,4-dinitrobenzene
- 1,3-Dichloro-4,6-dinitrobenzene
- 3698-83-7
- 2,4-Dichloro-1,5-dinitrobenzene
- A24642
- ,5-dinitro-2,4-dichlorobenzene;2,4-Dichloro-1,5-dinitrobenzene;Benzene, 1,3-dichloro-4,6-dinitro-
- UNII-6ENC7C8ZR0
- D4205
- NSC-28971
- AI3-28912
- Benzene,5-dichloro-2,4-dinitro-
- 1,3,-Dichloro-4,6-dinitrobenzene, 97%
- 6ENC7C8ZR0
- DTXSID6022210
- 4,6-DINITRO-1,3-DICHLOROBENZENE
- W-106574
- 4,6-Dichloro-1,3-dinitrobenzene
- EINECS 223-027-1
- 1,3,-Dichloro-4,6-dinitrobenzene
- Benzene, 1,3-dichloro-4,6-dinitro-
- 1,5-dichloro-2,4-dinitro-benzene
- Benzene, 1,5-dichloro-2,4-dinitro-
- CS-W010313
- SY075311
- 2,5-dinitrobenzene
- FT-0600248
- NSC 28971
- CK2347
- 2,6-DICHLORO-3,5-DINITROBENZENE
- SCHEMBL359519
- AM20040305
- Q27264726
- NS00030136
- NSC28971
- AKOS015833822
- AS-18322
- MFCD00024186
- AC-25691
- DB-005633
- DTXCID902210
- STL371284
-
- MDL: MFCD00024186
- Inchi: 1S/C6H2Cl2N2O4/c7-3-1-4(8)6(10(13)14)2-5(3)9(11)12/h1-2H
- InChI Key: ZPXDNSYFDIHPOJ-UHFFFAOYSA-N
- SMILES: ClC1C=C(C(=CC=1[N+](=O)[O-])[N+](=O)[O-])Cl
- BRN: 1685438
Computed Properties
- Exact Mass: 235.93900
- Monoisotopic Mass: 235.939162
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 227
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 91.6
Experimental Properties
- Color/Form: Pale yellow crystal powder
- Density: 1.729
- Melting Point: 100.0 to 104.0 deg-C
- Boiling Point: 337.6 °C at 760 mmHg
- Flash Point: 158 °C
- Refractive Index: 1.636
- Water Partition Coefficient: Insoluble in water.
- PSA: 91.64000
- LogP: 3.85620
1,3-Dichloro-4,6-dinitrobenzene Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H400
- Warning Statement: P273
- Hazardous Material transportation number:UN 3077 9/PG 3
- WGK Germany:3
- Hazard Category Code: 50
- Safety Instruction: S61
-
Hazardous Material Identification:
- HazardClass:6.1
- PackingGroup:III
- TSCA:Yes
- Storage Condition:Store at room temperature
- Risk Phrases:R50
- Packing Group:III
- Safety Term:6.1
1,3-Dichloro-4,6-dinitrobenzene Customs Data
- HS CODE:2904909090
- Customs Data:
China Customs Code:
2904909090Overview:
2904909090 Sulfonation of other hydrocarbons\nitrification\Nitrosative derivative(Whether halogenated or not). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2904909090 sulphonated, nitrated or nitrosated derivatives of hydrocarbons, whether or not halogenated VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
1,3-Dichloro-4,6-dinitrobenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D435998-250mg |
1,3-Dichloro-4,6-dinitrobenzene |
3698-83-7 | 250mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D435998-500mg |
1,3-Dichloro-4,6-dinitrobenzene |
3698-83-7 | 500mg |
$ 65.00 | 2022-06-05 | ||
| TRC | D435998-2.5g |
1,3-Dichloro-4,6-dinitrobenzene |
3698-83-7 | 2.5g |
$ 80.00 | 2022-06-05 | ||
| Apollo Scientific | OR59835-5g |
1,5-Dichloro-2,4-dinitrobenzene |
3698-83-7 | 98% | 5g |
£45.00 | 2023-09-02 | |
| Apollo Scientific | OR59835-25g |
1,5-Dichloro-2,4-dinitrobenzene |
3698-83-7 | 98+% | 25g |
£59.00 | 2024-08-03 | |
| Apollo Scientific | OR59835-100g |
1,5-Dichloro-2,4-dinitrobenzene |
3698-83-7 | 98+% | 100g |
£138.00 | 2024-08-03 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R011200-25g |
1,3-Dichloro-4,6-dinitrobenzene |
3698-83-7 | 98% | 25g |
¥402 | 2024-05-24 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R011200-5g |
1,3-Dichloro-4,6-dinitrobenzene |
3698-83-7 | 98% | 5g |
¥90 | 2024-05-24 | |
| abcr | AB178223-5 g |
1,5-Dichloro-2,4-dinitrobenzene, 97%; . |
3698-83-7 | 97% | 5g |
€72.60 | 2023-05-07 | |
| abcr | AB178223-25 g |
1,5-Dichloro-2,4-dinitrobenzene, 97%; . |
3698-83-7 | 97% | 25g |
€161.00 | 2023-05-07 |
1,3-Dichloro-4,6-dinitrobenzene Suppliers
1,3-Dichloro-4,6-dinitrobenzene Related Literature
-
1. A kinetic study of chlorine-isotopic exchange between lithium chloride and di- and tri-nitro-derivatives of m- and p-dichlorobenzenesPeter H. Gore,Stuart D. Hammond,Donald F. C. Morris J. Chem. Soc. Perkin Trans. 2 1973 1883
-
2. CCCXVIII.—The synthesis of m-α-benzbispyrrole derivativesWilliam Davies,Edgar Herbert Cuthbert Hickox J. Chem. Soc. Trans. 1922 121 2640
-
3. CLII.—Piperidine as a general reagent for the determination of the constitution of halogenonitro-compounds. The nitration of 4 : 4′-dihalogenodiphenylmethane and -s-diphenylethaneRaymond James Wood Le Fèvre,Eustace Ebenezer Turner J. Chem. Soc. 1927 1113
-
4. 117. The ullman biaryl synthesis. Part I. Atypical products of syntheses of 2,4-dinitrobiphenyl and related compoundsJames Forrest J. Chem. Soc. 1960 566
-
Steven T. J. Droge,Geoff Hodges,Mark Bonnell,Steve Gutsell,Jayne Roberts,Alexandre Teixeira,Elin L. Barrett Environ. Sci.: Processes Impacts 2023 25 621
Additional information on 1,3-Dichloro-4,6-dinitrobenzene
Introduction to 1,3-Dichloro-4,6-dinitrobenzene (CAS No. 3698-83-7)
1,3-Dichloro-4,6-dinitrobenzene, with the chemical formula C₆H₂Cl₂N₄O₂ and CAS number 3698-83-7, is a significant intermediate in the field of organic synthesis and pharmaceutical chemistry. This compound, characterized by its dichloro and dinitro substitution pattern on a benzene ring, has garnered attention due to its versatile reactivity and utility in constructing more complex molecular architectures. The presence of both electron-withdrawing chloro and nitro groups enhances its participation in various chemical transformations, making it a valuable building block for fine chemicals and specialty materials.
The synthesis of 1,3-Dichloro-4,6-dinitrobenzene typically involves the nitration of pre-existing chlorobenzene derivatives or through multi-step functionalization of benzene. The precise regioselectivity achieved in its preparation is crucial, as the arrangement of substituents influences its downstream applications. Modern synthetic methodologies often employ catalytic systems to optimize yield and purity, reducing waste and improving efficiency—a critical consideration in contemporary chemical manufacturing.
In recent years, 1,3-Dichloro-4,6-dinitrobenzene has found applications in the development of agrochemicals and pharmaceuticals. Its structural motif is frequently utilized in designing herbicides and pesticides due to its ability to disrupt biological pathways in target organisms. Additionally, researchers have explored its potential as a precursor for advanced materials, including liquid crystals and conductive polymers, where its electron-deficient nature contributes to unique electronic properties.
One of the most compelling aspects of 1,3-Dichloro-4,6-dinitrobenzene is its role in medicinal chemistry. Its scaffold can be modified to produce bioactive molecules with therapeutic potential. For instance, derivatives of this compound have been investigated for their antimicrobial and anti-inflammatory properties. The nitro groups can be reduced to amines under controlled conditions, introducing reactive sites for further functionalization. This adaptability makes it a preferred candidate for drug discovery programs aiming to develop novel small-molecule inhibitors.
The latest research highlights advancements in green chemistry approaches for synthesizing 1,3-Dichloro-4,6-dinitrobenzene. Innovations such as microwave-assisted reactions and flow chemistry have significantly reduced reaction times and energy consumption while maintaining high selectivity. These methods align with global sustainability goals by minimizing hazardous byproducts and improving overall process efficiency. Such developments underscore the compound's relevance not only in academic research but also in industrial applications where environmental impact is a key concern.
From a computational chemistry perspective, 1,3-Dichloro-4,6-dinitrobenzene serves as an excellent model system for studying electron delocalization and charge distribution within aromatic systems. Advanced computational techniques have enabled researchers to predict its reactivity with unprecedented accuracy, aiding in the design of tailored synthetic routes. These insights are particularly valuable for drug designers seeking to optimize molecular interactions with biological targets.
The compound's stability under various conditions also makes it suitable for long-term storage and transport, ensuring consistency in supply chains for industries reliant on high-purity intermediates. Quality control measures are stringent to guarantee that impurities do not interfere with subsequent synthetic steps or end-use applications. Analytical methods such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are routinely employed to verify batch quality.
In conclusion,1,3-Dichloro-4,6-dinitrobenzene (CAS No. 3698-83-7) remains a cornerstone in synthetic chemistry due to its multifaceted utility across multiple sectors. Its role as an intermediate in pharmaceuticals underscores its importance in addressing global health challenges through innovative molecular design. As research progresses,the applications of this versatile compound are expected to expand,driven by advancements in synthetic methodologies and an increasing emphasis on sustainable practices.
3698-83-7 (1,3-Dichloro-4,6-dinitrobenzene) Related Products
- 635-22-3(4-Chloro-3-nitroaniline)
- 2631-68-7(Benzene,1,3,5-trichloro-2,4,6-trinitro-)
- 34033-44-8(Benzenamine,2,4-dichloro-5-nitro-)
- 1630-09-7(2,4-Dichloro-1,3,5-trinitrobenzene)
- 10199-85-6(Benzene,1,3-dichloro-2,4-dinitro-)
- 18708-70-8(1,3,5-Trichloro-2-nitrobenzene)
- 6283-25-6(2-Chloro-5-nitroaniline)
- 606-21-3(2,6-Dinitrochlorobenzene)
- 601-88-7(1,3-Dichloro-2-nitrobenzene)
- 2213-82-3(2,5-Dichloro-1,3-Dinitrobenzene)